molecular formula C16H15NO3 B14313046 4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one CAS No. 111838-36-9

4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one

Katalognummer: B14313046
CAS-Nummer: 111838-36-9
Molekulargewicht: 269.29 g/mol
InChI-Schlüssel: BLYSRZHUTVOJQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes an ethoxy group, a phenyl group, and a benzoxazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . Another method involves the use of cyanuric chloride and N,N-dimethylformamide as cyclizing agents in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot synthesis approach using readily available starting materials and mild reaction conditions suggests potential scalability for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Its stability and reactivity make it useful in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4H-3,1-Benzoxazin-4-ones: These compounds share a similar benzoxazine ring structure but differ in their substituents.

    2-Substituted 4H-3,1-Benzoxazin-4-ones: These derivatives have different substituents at the 2-position, affecting their reactivity and applications.

Uniqueness

4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to its specific combination of an ethoxy group and a phenyl group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

111838-36-9

Molekularformel

C16H15NO3

Molekulargewicht

269.29 g/mol

IUPAC-Name

4-ethoxy-4-phenyl-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C16H15NO3/c1-2-19-16(12-8-4-3-5-9-12)13-10-6-7-11-14(13)17-15(18)20-16/h3-11H,2H2,1H3,(H,17,18)

InChI-Schlüssel

BLYSRZHUTVOJQY-UHFFFAOYSA-N

Kanonische SMILES

CCOC1(C2=CC=CC=C2NC(=O)O1)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.